molecular formula C20H28N4O2 B1679515 Rolofylline CAS No. 136199-02-5

Rolofylline

Cat. No.: B1679515
CAS No.: 136199-02-5
M. Wt: 356.5 g/mol
InChI Key: PJBFVWGQFLYWCB-QUYAXPHCSA-N
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Description

Rolofylline, also known as KW-3902, is an experimental diuretic that acts as a selective adenosine A1 receptor antagonist. It was discovered by NovaCardia, Inc., which was later acquired by Merck & Co., Inc. This compound has been studied primarily for its potential use in treating acute heart failure and renal impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rolofylline involves the formation of a purine derivative. The key steps include the alkylation of a purine nucleus and subsequent cyclization to form the tricyclic structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Rolofylline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which retain some pharmacological activity .

Scientific Research Applications

PROTECT Study

The most significant clinical trial involving rolofylline is the PROTECT (Placebo-Controlled Randomized Study of the Selective A1 Adenosine Receptor Antagonist this compound) study. This large-scale phase III trial aimed to assess the effects of this compound on renal function and symptom relief in patients hospitalized with acute decompensated heart failure.

  • Study Design : The PROTECT study randomized 2,033 patients to receive either this compound (30 mg/day) or placebo for up to three days. The primary endpoint was persistent worsening renal function, defined as an increase in serum creatinine levels or the need for dialysis.
  • Results : The findings indicated no significant difference between the this compound and placebo groups regarding persistent worsening renal function (15.0% vs. 13.7%, odds ratio 1.11, p = 0.44) . Additionally, while there were trends towards improved dyspnea in the this compound group, these were not statistically significant across all endpoints .
  • Adverse Effects : Notably, patients receiving this compound exhibited a higher incidence of seizures compared to those on placebo, raising concerns about the safety profile of this compound .

Summary of Findings

Outcome Measure This compound Group Placebo Group P-Value
Persistent Worsening Renal Function15.0%13.7%0.44
Treatment Success40.6%36.0%0.04
Treatment Failure21.8%19.8%0.30
SeizuresIncreased incidenceLower incidenceN/A

Implications for Future Research

The disappointing outcomes from the PROTECT study have led to a reevaluation of the role of adenosine A1 receptor antagonists like this compound in treating acute heart failure and associated renal dysfunction. Researchers are now focusing on identifying safer and more effective compounds within this pharmacological class.

Mechanism of Action

Rolofylline exerts its effects by selectively antagonizing adenosine A1 receptors. These receptors are involved in various physiological processes, including the regulation of renal blood flow and sodium reabsorption. By blocking these receptors, this compound promotes diuresis and improves renal function. The molecular targets include the adenosine A1 receptors in the kidney, which mediate vasoconstriction and sodium reabsorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rolofylline

This compound is unique due to its high selectivity for adenosine A1 receptors, which makes it particularly effective in promoting diuresis without significant side effects on other adenosine receptor subtypes. This selectivity distinguishes it from other xanthine derivatives like theophylline and caffeine, which have broader activity profiles .

Biological Activity

Rolofylline, also known as KW-3902, is a selective antagonist of the adenosine A1 receptor that has garnered attention for its potential therapeutic applications, particularly in the context of heart failure and neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound functions primarily as an adenosine A1 receptor antagonist . In conditions such as heart failure, plasma adenosine levels are elevated, leading to increased activation of A1 receptors which mediate various physiological responses including vasoconstriction and sodium reabsorption in the kidneys. By inhibiting these receptors, this compound promotes renal blood flow and enhances diuresis, thereby alleviating symptoms associated with fluid overload in heart failure patients .

Pharmacological Profile

  • Chemical Structure : C20_{20}H28_{28}N4_{4}O2_{2}
  • Molecular Weight : 356.47 g/mol
  • IC50 Values : this compound has been shown to inhibit osteoclast formation with an IC50 ranging from 20 to 70 nM .

1. Heart Failure Management

The PROTECT Pilot Study investigated the effects of this compound on patients with acute heart failure (AHF). The study demonstrated that this compound facilitated diuresis and preserved renal function in these patients. It was noted that the drug improved clinical outcomes related to fluid overload .

2. Neurodegenerative Disease

Research has indicated that this compound alleviates presynaptic dysfunction associated with tauopathies—conditions characterized by tau protein aggregation in neurons. In a study involving transgenic mice expressing proaggregant tau, oral administration of this compound restored spatial memory deficits and normalized synaptic transmission after two weeks of treatment .

Summary of Biological Activities

Activity Outcome
Renal Function Improvement Enhanced diuresis and preserved renal function in AHF patients .
Neuroprotection Restored neuronal activity and improved memory in tau transgenic mice .
Osteoclast Inhibition Dose-dependent inhibition of osteoclast formation (IC50 = 20-70 nM) .

Research Findings

  • Adenosine A1 Receptor Antagonism : The inhibition of A1 receptors by this compound leads to increased renal blood flow and diuresis, crucial for managing conditions like heart failure where fluid overload is prevalent .
  • Neuronal Activity Restoration : In models of neurodegeneration, this compound has been shown to mitigate the effects of tau-induced neuronal dysfunction, suggesting a potential role in treating neurodegenerative diseases characterized by tau pathology .
  • Impact on Osteoclasts : The compound has demonstrated significant effects on bone metabolism by inhibiting osteoclast formation, which may have implications for diseases such as osteoporosis .

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for studying Rolofylline in acute heart failure (AHF) with renal impairment?

this compound, a selective adenosine A1 receptor antagonist, was hypothesized to improve renal function and dyspnea in AHF by blocking sodium reabsorption in renal tubules and reducing vasoconstriction. Methodologically, researchers should investigate its mechanism via in vitro models (e.g., adenosine receptor binding assays) and in vivo studies (e.g., animal models of cardiorenal syndrome) to assess TGF (tubuloglomerular feedback) modulation and renal hemodynamics .

Q. How should researchers interpret contradictory clinical trial outcomes for this compound, such as dyspnea relief versus lack of long-term benefit?

The PROTECT trial demonstrated early dyspnea relief with this compound (HR 1.30) but no improvement in 60-day mortality or renal outcomes. Researchers must analyze such contradictions by evaluating endpoint selection (e.g., short-term vs. long-term outcomes), statistical power, and confounding variables like baseline renal function. Sensitivity analyses and subgroup stratification (e.g., by baseline creatinine levels) are critical .

Q. What are the key methodological considerations for designing a clinical trial on this compound’s renal effects?

  • Primary endpoints : Composite outcomes (e.g., survival, heart failure status, serum creatinine changes).
  • Population : Patients with AHF and mild-to-moderate renal impairment (e.g., eGFR 20–80 mL/min).
  • Controls : Placebo-adjusted analysis to account for spontaneous renal recovery.
  • Safety monitoring : Track seizures (a known A1-receptor antagonist risk) and renal biomarkers (e.g., NGAL, cystatin C) .

Advanced Research Questions

Q. How can pharmacokinetic (PK) modeling address this compound’s variable metabolite activity in diverse patient populations?

this compound is metabolized by CYP3A4 into active M1-trans/cis metabolites. Advanced PK studies should use nonlinear mixed-effects modeling (e.g., NONMEM) to account for interpatient variability in metabolism, renal clearance, and drug-drug interactions. Population PK models must validate covariates like age, hepatic function, and CYP3A4 polymorphisms .

Q. What statistical approaches resolve conflicting findings between this compound’s dyspnea relief and neutral mortality outcomes?

  • Time-to-event analysis : Compare early dyspnea improvement (24–48 hours) with 30-/60-day survival using Cox regression.
  • Mediation analysis : Assess whether weight loss (a surrogate for decongestion) mediates the dyspnea-mortality relationship.
  • Bayesian methods : Re-evaluate trial data with informative priors to quantify this compound’s probabilistic benefit .

Q. How can preclinical studies optimize translational relevance for this compound-like compounds?

  • Animal models : Use volume-overloaded rodents with induced renal dysfunction to mimic AHF.
  • Dose extrapolation : Apply allometric scaling from PK studies in healthy volunteers to predict human-equivalent doses.
  • Biomarker validation : Corrogate preclinical endpoints (e.g., renal blood flow) with clinical outcomes (e.g., WRF incidence) .

Q. What ethical and safety considerations arise from this compound’s risk of seizures in clinical trials?

  • Risk stratification : Exclude patients with epilepsy or prior seizure history.
  • Monitoring protocols : Implement continuous EEG in early-phase trials.
  • Informed consent : Explicitly disclose seizure risks (observed in 0.5–1% of this compound-treated patients) .

Q. Methodological Frameworks

Q. How to formulate a research question evaluating this compound’s pharmacodynamic interactions?

  • Scope : “Does co-administration of CYP3A4 inhibitors alter this compound’s metabolite exposure in renally impaired patients?”
  • Design : A crossover PK study comparing this compound alone vs. with ketoconazole (CYP3A4 inhibitor).
  • Analysis : Non-compartmental PK metrics (AUC, Cmax) and metabolite ratios .

Q. What gaps in this compound’s clinical development warrant further investigation?

  • Unanswered : Role of adenosine receptor polymorphisms in treatment response.
  • Approach : Genome-wide association studies (GWAS) in PROTECT trial biorepositories.
  • Hypothesis : A1 receptor variants (e.g., rs17602729) modulate this compound’s efficacy .

Properties

Key on ui mechanism of action

Rolofylline is an adenosine A1-receptor antagonist. Plasma adenosine levels are elevated in patients with heart failure and adenosine A1 receptors in the kidney mediate vasoconstriction of afferent arterioles, reabsorption of sodium and water in proximal tubules, and tubuloglomerular feedback in the juxtaglomerular apparatus. Accordingly, inhibition of these receptors would be expected to increase renal blood flow and enhance diuresis. The effects of Rolofylline on renal function are consistent with those obtained with another adenosine A1-receptor antagonist in both experimental and human heart failure.

CAS No.

136199-02-5

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

1,3-dipropyl-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione

InChI

InChI=1S/C20H28N4O2/c1-3-5-23-16-15(17(25)24(6-4-2)19(23)26)21-18(22-16)20-10-12-7-13(11-20)9-14(20)8-12/h12-14H,3-11H2,1-2H3,(H,21,22)/t12-,13+,14?,20?

InChI Key

PJBFVWGQFLYWCB-QUYAXPHCSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34C[C@@H]5C[C@H](C3)CC4C5

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C34CC5CC(C3)CC4C5

Appearance

Solid powder

Key on ui other cas no.

136199-02-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-dipropyl-8-(3-noradamantyl)xanthine
1,3-DNAX
8-(3-noradamantyl)-1,3-dipropylxanthine
8-(noradamantan-3-yl)-1,3-dipropylxanthine
KW 3902
KW-3902
MK 7418
MK-7418
MK7418
rolofylline

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Rolofylline
Rolofylline
Rolofylline
Rolofylline
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